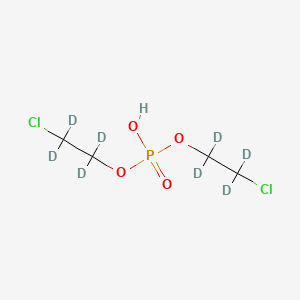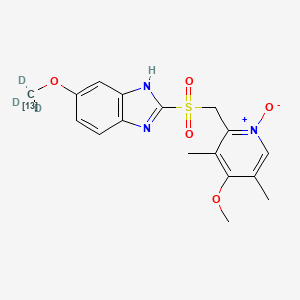
Sialylglyco peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sialylglycopeptide is a naturally occurring glycopeptide that can be extracted from hen egg yolks. It originates from the proteolytic cleavage of vitellogenin during yolk formation . This compound has wide applications in various fields due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
Sialylglycopeptide can be synthesized through various methods. One common approach involves the extraction from hen egg yolks, followed by purification and isolation of the compound. The process includes proteolytic digestion of peptide chains and concentration of sialylglycopeptide by ultrafiltration using membranes with a molecular weight cut-off of 1,000 Da .
Industrial Production Methods
The industrial production of sialylglycopeptide involves large-scale preparation and glycan characterization. This process includes the use of proteolytic digestion and ultrafiltration to concentrate the functional glycan chains of glycomacropeptide .
化学反応の分析
Types of Reactions
Sialylglycopeptide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving sialylglycopeptide include sialic acid derivatization strategies and reductive amination . These reagents help in the structural characterization and modification of the compound.
Major Products Formed
The major products formed from the reactions involving sialylglycopeptide include N-glycan oxazolines, sialyl Lewis-X structures, antennary polylactosamine repeats, and triantennary glycans . These products have significant applications in various scientific fields.
科学的研究の応用
Sialylglycopeptide has numerous scientific research applications, including:
作用機序
The mechanism of action of sialylglycopeptide involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors and enzymes, leading to its biological effects. For example, sialylglycopeptide can be used as a precursor for the synthesis of constructs such as sialyl Lewis-X structures, which play a crucial role in cell-cell interactions and immune responses .
類似化合物との比較
Sialylglycopeptide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other glycopeptides bearing N-glycan structures, such as asymmetrically branched and triantennary glycans . These compounds share some similarities with sialylglycopeptide but differ in their specific glycan structures and applications.
特性
分子式 |
C66H110N6O48 |
|---|---|
分子量 |
1755.6 g/mol |
IUPAC名 |
(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C66H110N6O48/c1-15(81)68-30-39(91)50(24(10-77)105-57(30)72-29(85)5-19(67)58(102)103)114-59-31(69-16(2)82)40(92)53(27(13-80)110-59)117-64-49(101)54(118-66-56(46(98)37(89)23(9-76)109-66)120-61-33(71-18(4)84)42(94)52(26(12-79)112-61)116-63-48(100)44(96)35(87)21(7-74)107-63)38(90)28(113-64)14-104-65-55(45(97)36(88)22(8-75)108-65)119-60-32(70-17(3)83)41(93)51(25(11-78)111-60)115-62-47(99)43(95)34(86)20(6-73)106-62/h19-28,30-57,59-66,73-80,86-101H,5-14,67H2,1-4H3,(H,68,81)(H,69,82)(H,70,83)(H,71,84)(H,72,85)(H,102,103)/t19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,30+,31+,32+,33+,34-,35-,36+,37+,38+,39+,40+,41+,42+,43-,44-,45-,46-,47+,48+,49-,50+,51+,52+,53+,54-,55-,56-,57+,59-,60-,61-,62-,63-,64-,65-,66+/m0/s1 |
InChIキー |
YTZUJUWAGYQILI-IWUKDSMGSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)NC(=O)C)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(1R,2R,3S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate](/img/structure/B12391969.png)
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391982.png)

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391992.png)
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine](/img/structure/B12391997.png)



![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)

